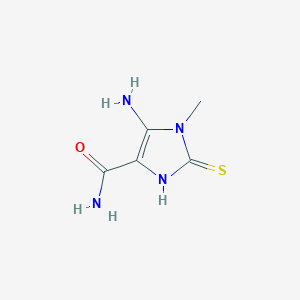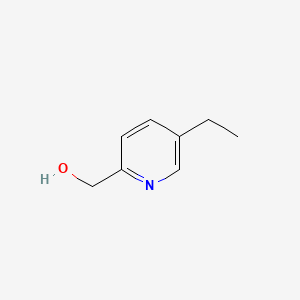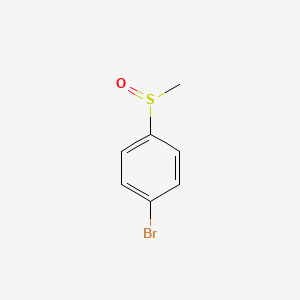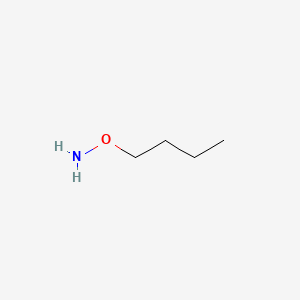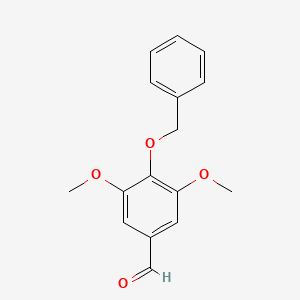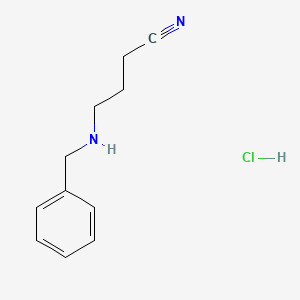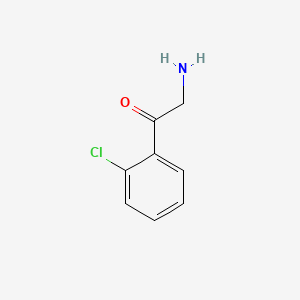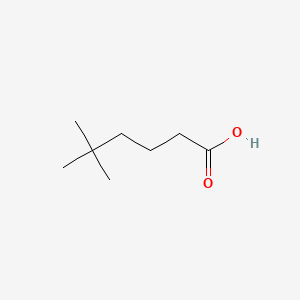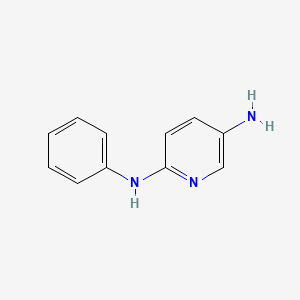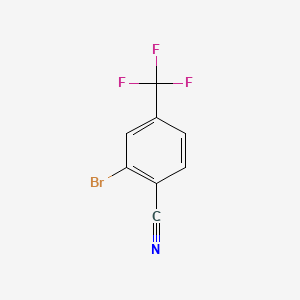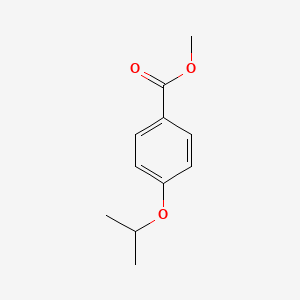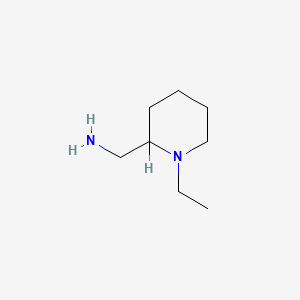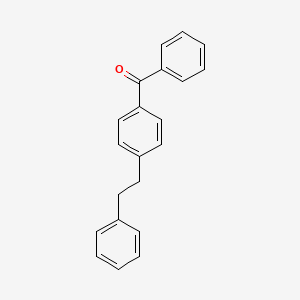
4-(2-Phenylethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethyl)benzophenone is a chemical compound with the molecular formula C21H18O . It contains a total of 42 bonds, including 24 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 ketone (aromatic) .
Synthesis Analysis
The synthesis of benzophenones, including 4-(2-Phenylethyl)benzophenone, can be achieved through various methods such as Friedel-Crafts Alkylation, Friedel-Crafts Acylation, and Pd Catalyzed Cross Coupling . Another method involves the use of phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol, which is then oxidized with MnO2 to the ketone .Molecular Structure Analysis
The molecular structure of 4-(2-Phenylethyl)benzophenone includes 1 ketone group (aromatic), 3 six-membered rings, and 18 aromatic bonds . The average mass of the molecule is 286.367 Da, and the monoisotopic mass is 286.135773 Da .Physical And Chemical Properties Analysis
4-(2-Phenylethyl)benzophenone has a molecular weight of 286.37 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Environmental Science and Pollution Research
- Application : This study focuses on the degradation of Benzophenone-4 (BP-4), a UV filter widely used in personal care products (PCPs), by chlorine and two advanced oxidation processes UV/TiO2 and UV/H2O2 .
- Methods : The study was performed in purified water (pH = 6.5, temperature = 25 °C) with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The degradation of BP-4 by UV/H2O2, UV/TiO2, and chlorine followed pseudo-first-order reaction kinetics .
- Results : The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively .
Safety and Efficacy of Aromatic Ketones
- Application : This report discusses the safety and efficacy of aromatic ketones, secondary alcohols, and related esters, including benzophenone, when used as flavorings for all animal species .
- Methods : The report provides a comprehensive review of the available data and methodologies for assessing the safety and efficacy of these compounds .
- Results : The report concludes with a discussion of the safety for the target species, the consumer, the user, and the environment .
Toxicological Evaluation of Benzophenone
- Application : This report provides a toxicological evaluation of benzophenone and 4-hydroxybenzophenone .
- Methods : The evaluation was based on a metabolism study and a 90-day oral rat study on benzophenone .
- Results : The Panel noted that the SCF has established for benzophenone and 4-hydroxybenzophenone a group TDI of 0.01 mg/kg body weight .
Flavorings for Animal Species
- Application : This report discusses the safety and efficacy of aromatic ketones, secondary alcohols, and related esters, including benzophenone, when used as flavorings for all animal species .
- Methods : The report provides a comprehensive review of the available data and methodologies for assessing the safety and efficacy of these compounds .
- Results : The report concludes with a discussion of the safety for the target species, the consumer, the user, and the environment .
2-Phenethylamines in Medicinal Chemistry
- Application : This review covers the updated presence and role of 2-phenethylamines in medicinal chemistry. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
- Methods : The review presents a comprehensive summary of the available data and methodologies for assessing the presence and role of 2-phenethylamines in medicinal chemistry .
- Results : The review concludes with a discussion of the latest reports in discovering new bioactive 2-phenethylamines by research groups .
Removal of Benzophenone-4
- Application : This study focuses on the removal of Benzophenone-4 (BP-4), a UV filter widely used in personal care products (PCPs), by chlorination and two advanced oxidation processes .
- Methods : The study was performed in purified water with an initial concentration of BP-4 similar to that detected in wastewater treatment plants (WWTPs). The removal of BP-4 by UV/H2O2, UV/TiO2, and chlorine followed pseudo-first-order reaction kinetics .
- Results : The results showed that a significant percentage of BP-4 was removed after a certain duration of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after a certain duration of reactions .
Safety And Hazards
Propiedades
IUPAC Name |
phenyl-[4-(2-phenylethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIICNRVGIWCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238373 |
Source


|
| Record name | Benzophenone, 4-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)benzophenone | |
CAS RN |
91036-10-1 |
Source


|
| Record name | Benzophenone, 4-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 4-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

